Relative Antihistaminic Potency Ranking Against Five Comparators
In a systematic comparative study of six first-generation antihistamines tested across three assay platforms (intravenous histamine challenge, histamine aerosol exposure, and isolated intestinal strip contraction), Hetramine demonstrated the lowest potency ranking among the cohort [1]. The six compounds, ordered from highest to lowest potency, were: Neoantergan, Pyribenzamine, 3015 R.P., 3277 R.P., Benadryl, and Hetramine [1].
| Evidence Dimension | Relative antihistaminic potency ranking |
|---|---|
| Target Compound Data | 6th (lowest potency) among six tested compounds |
| Comparator Or Baseline | Neoantergan (ranked 1st); Pyribenzamine (ranked 2nd); 3015 R.P. (ranked 3rd); 3277 R.P. (ranked 4th); Benadryl (ranked 5th) |
| Quantified Difference | 5-rank difference from the most potent compound (Neoantergan); 1-rank difference from the immediate predecessor (Benadryl) |
| Conditions | Guinea pig models: intravenous histamine challenge, histamine aerosol exposure, and isolated intestinal strip contraction in vitro |
Why This Matters
This ranking identifies Hetramine as a low-potency benchmark compound, useful as a negative control or for establishing baseline activity in antihistaminic assays, contrasting with higher-potency compounds used for maximum efficacy endpoints.
- [1] A study of comparative antihistaminic activity of six compounds. J Am Pharm Assoc. 1947;36(6):164-169. View Source
